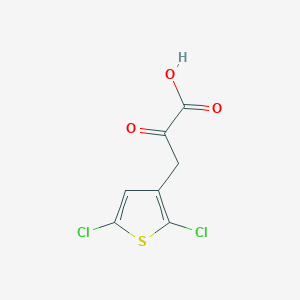
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the thiophene ring, and a 2-oxopropanoic acid moiety attached to the 3 position
准备方法
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichlorothiophene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反应分析
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chlorine atoms on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiophene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials, including polymers and organic semiconductors
Biological Studies: The compound is used in molecular docking studies to evaluate its interaction with biological targets, such as enzymes and receptors. This helps in understanding its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to interact with cytochrome P450 enzymes, inhibiting their activity and leading to potential therapeutic effects . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function and exerting its biological effects.
相似化合物的比较
3-(2,5-Dichlorothiophen-3-yl)-2-oxopropanoic acid can be compared with other similar compounds, such as:
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid:
3-(2,5-Dichlorothiophen-3-yl)-2-aminopropanoic acid: The presence of an amino group introduces different chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDPPVMTLRQMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(=O)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













